5-(Cyclobutylmethylamino)naphthalen-1-ol
Description
5-(Cyclobutylmethylamino)naphthalen-1-ol is a naphthalene derivative featuring a hydroxyl group at the 1-position and a cyclobutylmethylamino substituent at the 5-position. The naphthalene core provides aromaticity and planar rigidity, while the cyclobutylmethylamino group introduces steric bulk and conformational strain due to the four-membered cyclobutane ring.
Properties
IUPAC Name |
5-(cyclobutylmethylamino)naphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15-9-3-6-12-13(15)7-2-8-14(12)16-10-11-4-1-5-11/h2-3,6-9,11,16-17H,1,4-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVIXNMZNMYRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=CC=CC3=C2C=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclobutylmethylamino)naphthalen-1-ol typically involves the reaction of naphthalene derivatives with cyclobutylmethylamine under specific conditions. One common method includes the following steps:
Starting Material: Naphthalene-1-ol is used as the starting material.
Reaction with Cyclobutylmethylamine: The naphthalene-1-ol is reacted with cyclobutylmethylamine in the presence of a suitable catalyst and solvent.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclobutylmethylamino)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
5-(Cyclobutylmethylamino)naphthalen-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Cyclobutylmethylamino)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs of 5-(Cyclobutylmethylamino)naphthalen-1-ol include:
Key Differences and Implications
Substituent Effects on Solubility: The hydroxyl group at position 1 in all analogs contributes to polarity, but this compound’s bulky cyclobutylmethylamino group reduces water solubility compared to Naphthalen-1-ylmethanol. However, it is likely more lipophilic than the hydrochloride salt of 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol, which benefits from ionic character .
This strain may mimic transition states in enzymatic processes, enhancing pharmacological activity .
Biological Activity: While 2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride demonstrates receptor-binding applications, the cyclobutylmethylamino group in the target compound could offer improved steric complementarity to hydrophobic binding pockets. The methyl group in 5-Methyl-2-(naphthalen-1-yl)aniline lacks this complexity, reducing its versatility .
Synthetic Accessibility :
- 5-Methyl-2-(naphthalen-1-yl)aniline is synthesized via Ullmann coupling or Buchwald-Hartwig amination, methods that could adapt to the target compound by substituting cyclobutylmethylamine . However, steric hindrance from the cyclobutane may necessitate optimized catalytic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
